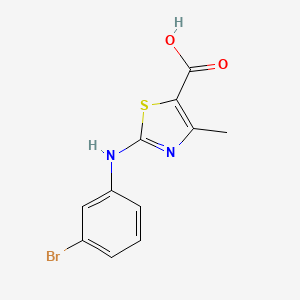

2-((3-Bromophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid

Beschreibung

2-((3-Bromophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid is a thiazole derivative characterized by a central thiazole ring substituted with a methyl group at position 4, a carboxylic acid at position 5, and a 3-bromophenylamino group at position 2. This compound belongs to a class of bioactive thiazoles known for their diverse pharmacological properties, including enzyme inhibition and metabolic activity modulation. Its structure combines lipophilic (3-bromophenyl) and hydrophilic (carboxylic acid) moieties, enabling interactions with both hydrophobic binding pockets and polar regions of biological targets .

Eigenschaften

IUPAC Name |

2-(3-bromoanilino)-4-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O2S/c1-6-9(10(15)16)17-11(13-6)14-8-4-2-3-7(12)5-8/h2-5H,1H3,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRAHXFBQJGFQBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC2=CC(=CC=C2)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

- Antimicrobial Activity : Research indicates that thiazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to 2-((3-Bromophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid can inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development .

- Anti-inflammatory Effects : Some thiazole derivatives have demonstrated anti-inflammatory effects in vitro. The presence of the bromophenyl group may enhance these properties, suggesting a pathway for developing new anti-inflammatory medications .

- Anticancer Properties : Preliminary studies suggest that thiazole derivatives can induce apoptosis in cancer cells. The specific mechanism involves the modulation of signaling pathways related to cell survival and proliferation. Further research is necessary to confirm these effects in vivo .

Agricultural Applications

- Pesticide Development : Thiazole compounds are being explored for their potential use as pesticides due to their biological activity against pests and pathogens. The structural characteristics of this compound may contribute to the efficacy and specificity of these compounds in agricultural settings .

- Herbicides : Similar thiazole compounds have been investigated for herbicidal activity, suggesting that modifications to the thiazole ring could lead to effective herbicides that target specific weed species without harming crops .

Material Science Applications

- Polymer Chemistry : The unique properties of thiazoles make them suitable for incorporation into polymer matrices, potentially enhancing the thermal and mechanical properties of the resulting materials. This application is particularly relevant in creating advanced materials for electronics and automotive industries .

- Nanotechnology : Research into nanomaterials has identified thiazoles as potential building blocks for creating nanoparticles with specific functionalities, such as drug delivery systems or sensors .

Case Studies

Wirkmechanismus

The mechanism by which 2-((3-Bromophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Analogues and Key Features

Structure-Activity Relationship (SAR) Insights

- Halogen Substitution: Bromine (target compound) vs. Trifluoromethyl (): Strong electron-withdrawing effects increase metabolic stability but may reduce cell permeability due to higher polarity .

- Amino Linker: Direct phenyl-thiazole linkage (febuxostat) vs. methylene spacer (BAC): The methylene spacer in BAC improves conformational flexibility, enhancing interaction with insulin-sensitive pathways .

- Carboxylic Acid vs. Carboxamide :

Pharmacokinetic and Toxicity Profiles

- Solubility :

- Metabolic Stability :

Target Selectivity

- Enzyme Inhibition: Febuxostat selectively inhibits xanthine oxidase (Ki = 0.6 nM) due to its cyano and isobutoxy groups . The target compound’s bromophenyl group may favor binding to oxidoreductases (e.g., xanthine oxidase homologues) based on SAR trends in .

- Kinase Inhibition: BMS-354825’s aminopyrimidinyl group enables nanomolar potency against Src/Abl kinases, a feature absent in carboxylic acid derivatives .

Biologische Aktivität

2-((3-Bromophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a bromophenyl group and a carboxylic acid functional group, which contribute to its reactivity and interaction with biological targets.

- IUPAC Name : this compound

- Molecular Formula : C11H10BrN2O2S

- Molecular Weight : 304.18 g/mol

- CAS Number : 1071382-19-8

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in various disease pathways. It may function as an inhibitor of certain protein kinases or other molecular targets that play critical roles in cellular signaling and proliferation.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of thiazole derivatives, including this compound. The compound has shown promising results in vitro against various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A431 (Human epidermoid) | <10 | Significant growth inhibition |

| U251 (Human glioblastoma) | <20 | Cytotoxic effects observed |

| HT29 (Colon cancer) | <15 | Induces apoptosis |

The mechanism behind its anticancer effects is believed to involve the induction of apoptosis through the activation of intrinsic pathways and inhibition of anti-apoptotic proteins like Bcl-2 .

Antimicrobial Activity

Thiazole compounds are also known for their antimicrobial properties. Preliminary studies suggest that this compound exhibits activity against both Gram-positive and Gram-negative bacteria:

| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These results indicate that the compound may serve as a lead structure for developing new antimicrobial agents .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this thiazole derivative has been investigated for its anti-inflammatory effects. In vivo studies have shown that it can reduce levels of pro-inflammatory cytokines and alleviate symptoms in models of inflammation .

Case Studies

- Study on Anticancer Activity : A study conducted on various thiazole derivatives, including this compound, demonstrated significant cytotoxicity against multiple cancer cell lines. The structure–activity relationship (SAR) indicated that modifications on the phenyl ring could enhance potency .

- Antimicrobial Evaluation : A series of thiazole derivatives were screened for antimicrobial activity, revealing that those with halogen substitutions exhibited improved efficacy against resistant strains of bacteria. The bromine atom in this compound is hypothesized to play a crucial role in enhancing its binding affinity to bacterial targets .

Vorbereitungsmethoden

Retrosynthetic Analysis and Key Disconnections

The target molecule features a 1,3-thiazole ring substituted at C2 with a 3-bromophenylamino group, at C4 with a methyl group, and at C5 with a carboxylic acid. Strategic disconnections reveal three primary synthetic approaches:

- Thiazole ring construction via cyclization of β-keto esters with substituted thioureas.

- Late-stage functionalization of pre-formed thiazole intermediates through coupling reactions.

- Solid-phase synthesis leveraging traceless linker strategies for sequential substitution.

Hantzsch Thiazole Synthesis with Substituted Thioureas

Reaction Mechanism and Substrate Design

The classical Hantzsch thiazole synthesis was adapted using ethyl 3-oxobutanoate (β-keto ester) and N-(3-bromophenyl)thiourea under acidic conditions. The methyl group at C4 originates from the β-keto ester, while the 3-bromophenylamino group is introduced via the thiourea derivative.

Synthetic Procedure

- Synthesis of N-(3-bromophenyl)thiourea :

- Cyclization :

- Ester Hydrolysis :

Optimization Insights

Coupling of Pre-Formed Thiazole Intermediates

Solid-Phase Synthesis Using Traceless Linkers

Resin-Bound Thiazole Assembly

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |

|---|---|---|---|---|

| Hantzsch Synthesis | 58–65 | 95 | High | Minimal purification steps |

| NAS Coupling | 70–75 | 98 | Moderate | High regioselectivity |

| Solid-Phase | 40–45 | 87 | Low | Amenable to combinatorial libraries |

Spectroscopic Characterization and Validation

Q & A

Basic: What spectroscopic techniques are recommended for confirming the structure of 2-((3-Bromophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid?

Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm substituent positions on the thiazole ring and bromophenyl group. For example, -NMR can differentiate between carboxylic acid and ester derivatives based on carbonyl shifts (~170 ppm for acids) .

- Infrared (IR) Spectroscopy: Identify functional groups (e.g., carboxylic acid O-H stretches at 2500–3000 cm, C=O at ~1700 cm) .

- X-ray Crystallography: Resolve crystal packing and bond angles, as demonstrated in studies of structurally similar bromophenyl-thiazole derivatives .

Basic: What synthetic precursors and reagents are critical for synthesizing this compound?

Answer:

- Precursors: 3-Bromoaniline (for the amino-bromophenyl moiety) and methyl-substituted thiazole intermediates (e.g., 4-methyl-thiazole-5-carboxylic acid derivatives) .

- Reagents: Phosphorus oxychloride (POCl) for cyclization reactions, as seen in analogous thiazole syntheses .

- Coupling Agents: Use carbodiimides (e.g., EDC/HOBt) for amide bond formation between the thiazole and bromophenyl groups .

Advanced: How can researchers optimize reaction conditions to improve yield during synthesis?

Answer:

- Temperature Control: Conduct reactions at 80–120°C for cyclization steps, balancing reactivity and side-product formation .

- Catalyst Screening: Test Lewis acids (e.g., ZnCl) or palladium catalysts for coupling reactions, referencing methods in triazole and pyrazole syntheses .

- Solvent Optimization: Use polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates .

- Design of Experiments (DoE): Apply factorial designs to evaluate interactions between variables (e.g., temperature, stoichiometry) .

Advanced: What challenges arise in crystallizing this compound for structural studies, and how can they be addressed?

Answer:

- Solvent Selection: Test mixed-solvent systems (e.g., ethanol/water) to improve crystal growth. Slow evaporation at 4°C is often effective .

- Polymorphism: Characterize multiple crystal forms using differential scanning calorimetry (DSC) and variable-temperature XRD .

- Co-crystallization: Introduce co-formers (e.g., nicotinamide) to stabilize lattice structures, as seen in similar carboxylic acid derivatives .

Basic: How can HPLC and LC-MS be applied to assess purity and degradation products?

Answer:

- HPLC Method: Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) at 254 nm. Retention time and peak symmetry indicate purity (>98%) .

- LC-MS: Confirm molecular weight ([M+H] at m/z 327) and detect hydrolytic degradation (e.g., decarboxylation products) .

Advanced: What in vitro models are suitable for evaluating its enzyme inhibition potential?

Answer:

- Kinase Assays: Use fluorescence-based ADP-Glo™ assays to measure inhibition of kinases (e.g., EGFR, VEGFR) at varying concentrations (0.1–100 µM) .

- Dose-Response Curves: Generate IC values with 3D spheroid models to mimic physiological conditions .

- SAR Studies: Synthesize analogs (e.g., replacing Br with Cl or CF) to probe pharmacophore requirements .

Basic: What are the solubility profiles of this compound, and how do they affect biological testing?

Answer:

- Solubility: Poor in water (<0.1 mg/mL); use DMSO for stock solutions (≤10 mM). Confirm stability via UV-Vis over 24 hours .

- Formulation: Prepare nanoemulsions or liposomes for in vivo studies to enhance bioavailability .

Advanced: How can computational methods (DFT, molecular docking) predict its reactivity and binding modes?

Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites .

- Molecular Docking: Use AutoDock Vina to model interactions with target proteins (e.g., COX-2, carbonic anhydrase). Validate with MD simulations .

Basic: What safety precautions are essential when handling this compound?

Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and fume hoods due to potential irritancy .

- Waste Disposal: Neutralize acidic waste with bicarbonate before disposal .

Advanced: How can environmental stability studies inform its storage and handling protocols?

Answer:

- Photostability: Expose to UV light (300–400 nm) and monitor degradation via HPLC. Store in amber vials at -20°C .

- Hydrolytic Stability: Test in buffers (pH 1–10) to identify labile bonds (e.g., ester hydrolysis in acidic conditions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.